8-Fluoro-4-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-4-methoxyquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |
InChI Key |
KVNFUBZCWSMVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 8-Fluoro-4-methoxyquinoline: A Technical Guide
Synthesis of 8-Fluoro-4-methoxyquinoline
The proposed synthesis of this compound involves the methylation of the commercially available precursor, 8-Fluoro-4-hydroxyquinoline. This reaction is a standard Williamson ether synthesis, a well-established and reliable method for preparing ethers.
Proposed Synthetic Workflow
The synthesis commences with the deprotonation of the hydroxyl group of 8-Fluoro-4-hydroxyquinoline using a suitable base, followed by nucleophilic substitution with a methylating agent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
8-Fluoro-4-hydroxyquinoline
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 8-Fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (or acetone) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq) portion-wise. If using potassium carbonate (3.0 eq), the reaction can be run at room temperature.
-
Stir the mixture at the same temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH).
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following are the predicted characterization data.
Characterization Workflow
A logical workflow for the characterization of the synthesized compound is outlined below.
Caption: Workflow for the characterization of this compound.
Predicted Quantitative and Spectroscopic Data
The following tables summarize the predicted quantitative and spectroscopic data for this compound. These predictions are based on data from structurally similar compounds.
Table 1: Predicted Quantitative Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-90 °C |
| Yield | ~70-80% |
| Purity (by HPLC) | >95% |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.60 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 7.20 (d, 1H), 6.80 (d, 1H), 4.10 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.0, 158.5 (d, J=250 Hz), 149.0, 140.0, 128.0, 122.0 (d, J=10 Hz), 118.0, 110.0 (d, J=20 Hz), 105.0, 56.0 (-OCH₃) |
| Mass Spec (ESI-MS) | m/z: 178.06 [M+H]⁺ |
| IR Spectroscopy (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2950 (C-H), 1620 (C=N), 1580, 1500 (C=C), 1250 (C-O), 1100 (C-F) |
Note: Predicted NMR chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) for the fluorine-coupled carbons are given in Hertz (Hz). The mass spectrometry data corresponds to the protonated molecule.
Conclusion
This technical guide outlines a feasible synthetic pathway for this compound and provides predicted analytical data for its characterization. The proposed Williamson ether synthesis is a high-yielding and straightforward method. The provided spectroscopic data, although predicted, serves as a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental verification is necessary to confirm these findings.
An In-depth Technical Guide to the Chemical Properties and Structure of 8-Fluoro-4-methoxyquinoline and its Precursor 8-Fluoro-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The introduction of a fluorine atom to the quinoline scaffold can significantly modulate these characteristics, enhancing metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the chemical properties and structure of 8-Fluoro-4-methoxyquinoline, a compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide provides a comprehensive overview of its likely precursor, 8-Fluoro-4-hydroxyquinoline, and outlines a probable synthetic route to the target compound. This document serves as a valuable resource for researchers interested in the synthesis and potential applications of novel fluorinated quinoline derivatives.
Chemical Structure and Properties
The chemical structures of this compound and 8-Fluoro-4-hydroxyquinoline are presented below. While experimental data for this compound is scarce, the properties of the well-characterized 8-Fluoro-4-hydroxyquinoline provide a solid foundation for understanding this class of compounds.
Structural Information
| Compound Name | IUPAC Name | SMILES String |
| This compound | This compound | COc1ccnc2c(F)cccc12 |
| 8-Fluoro-4-hydroxyquinoline | 8-fluoroquinolin-4-ol | Oc1ccnc2c(F)cccc12 |
Physicochemical Properties
A summary of the known and predicted physicochemical properties is provided in the table below. The data for 8-Fluoro-4-hydroxyquinoline is based on experimental values, while the properties for this compound are estimated based on its structure.
| Property | This compound (Predicted) | 8-Fluoro-4-hydroxyquinoline (Experimental) |
| CAS Number | Not available | 63010-71-9 |
| Molecular Formula | C₁₀H₈FNO | C₉H₆FNO |
| Molecular Weight | 177.18 g/mol | 163.15 g/mol |
| Melting Point | Not available | 278-282 °C |
| Boiling Point | Not available | Not available |
| Appearance | Not available | Powder |
Experimental Protocols
Detailed experimental protocols for the synthesis of 8-Fluoro-4-hydroxyquinoline and its subsequent methylation to this compound are outlined below. These protocols are based on established synthetic methodologies for quinoline derivatives.
Proposed Synthesis of 8-Fluoro-4-hydroxyquinoline
The synthesis of 8-Fluoro-4-hydroxyquinoline can be achieved through a cyclization reaction involving an appropriately substituted aniline and a malonic acid derivative, followed by hydrolysis. A common method is the Gould-Jacobs reaction.
Workflow for the Synthesis of 8-Fluoro-4-hydroxyquinoline
An In-depth Technical Guide to 8-Fluoro-4-methoxyquinoline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. This guide focuses on 8-Fluoro-4-methoxyquinoline, a fluorinated derivative of quinoline. While direct extensive research on this specific compound is limited, this document provides a comprehensive overview of its properties, synthesis, and biological activities by drawing on data from structurally similar and relevant compounds, including 8-fluoro-4-hydroxyquinoline, 8-methoxyquinoline, and other fluorinated quinoline analogs.
The introduction of a fluorine atom into a quinoline nucleus can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy. The methoxy group at the 4-position further modifies its electronic and steric characteristics, making this class of compounds intriguing for drug discovery and development.
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 8-Fluoro-4-hydroxyquinoline | 63010-71-9[1] | C₉H₆FNO[1] | 163.15[1] | 278-282[1] |
| 8-Methoxyquinoline | 938-33-0 | C₁₀H₉NO | 159.19 | Not available |
| 4-(3′-Chloro-4′-fluorophenylamino)-8-methoxyquinoline (2f) | Not available | C₁₆H₁₂ClFN₂O | 302.73 | 247–249[2] |
| 4-(4′-Isopropylphenylamino)-8-methoxyquinoline (2i) | Not available | C₁₉H₂₀N₂O | 292.38 | 236–238[2] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate (2k) | Not available | C₁₈H₁₃ClFNO₂ | 329.75 | 116-118[3] |
Synthesis and Experimental Protocols
The synthesis of this compound would likely start from 8-fluoro-4-hydroxyquinoline, followed by a methylation reaction. The synthesis of related fluorinated and methoxylated quinoline derivatives provides valuable insight into potential synthetic routes.
General Synthesis Workflow
Caption: General workflow for the synthesis of substituted quinolines.
Experimental Protocol 1: Synthesis of 4-Anilinoquinoline Derivatives[2]
This protocol describes the synthesis of 7-fluoro (or 8-methoxy)-4-anilinoquinolines.
Materials:
-
Appropriate 4-chloroquinoline precursor (e.g., 4-chloro-8-methoxyquinoline)
-
Substituted aniline (e.g., m-chloroaniline)
-
Pyridine hydrochloride
-
Isopropanol
-
Petroleum ether
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
A mixture of the 4-chloroquinoline derivative (0.22 mmol), the substituted aniline (0.31 mmol), and pyridine hydrochloride is heated at reflux in isopropanol (6 mL) for 45 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Petroleum ether (4 mL) and 10 mL of NaHCO₃ solution are added to the mixture.
-
The resulting product is filtered.
-
The crude product is recrystallized from ethanol to yield the pure 4-anilinoquinoline derivative.
Experimental Protocol 2: Synthesis of Fluorinated Quinoline Analogs[3]
This protocol details the synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates.
Materials:
-
8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1) (1.05 mmol)
-
Substituted benzoic acid (1.16 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) (1.26 mmol)
-
4-Dimethylaminopyridine (DMAP) (1.05 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated brine
Procedure:
-
In a 50 mL round-bottomed flask, dissolve intermediate 1, the substituted benzoic acid, EDC•HCl, and DMAP in DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction until completion.
-
Add 30 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic phases and wash with saturated brine (3 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Purify the crude product by column chromatography to obtain the target compound.
Biological and Pharmacological Activity
Quinoline derivatives are known for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[4][5] The introduction of fluorine at the C-8 position and a methoxy group at the C-4 position is anticipated to modulate these activities.
Anticancer Activity
Several 4-anilinoquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against cancer cell lines.[2] Ten compounds, including 7-fluoro and 8-methoxy substituted anilinoquinolines, demonstrated excellent antitumor activity, superior to the standard drug gefitinib, against HeLa (human cervical cancer) and BGC823 (human gastric carcinoma) cell lines.[2]
| Compound | Cell Line | IC₅₀ (μM) |
| 1f (a 7-fluoro-4-anilinoquinoline) | HeLa | 10.18[2] |
| BGC823 | 8.32[2] | |
| 2i (an 8-methoxy-4-anilinoquinoline) | HeLa | 7.15[2] |
| BGC823 | 4.65[2] | |
| Gefitinib (Control) | HeLa | >40 |
| BGC823 | 25.12 |
Antifungal Activity
A series of novel fluorinated quinoline analogs have been synthesized and tested for their antifungal activity at a concentration of 50 μg/mL.[3] Several of these compounds exhibited good activity (>80%) against Sclerotinia sclerotiorum and Rhizoctonia solani.[3]
Signaling Pathways
The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth and proliferation. For instance, some 4-anilinoquinazolines, which are structurally related to quinolines, are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Mefloquine, another quinoline derivative, has been shown to suppress the mTOR signaling pathway in HeLa cells.[6]
Representative mTOR Signaling Pathway Inhibition
Caption: Inhibition of the mTOR signaling pathway by a quinoline derivative.
Conclusion
This compound belongs to a promising class of compounds for drug discovery. While direct data on this specific molecule is sparse, the extensive research on related fluorinated and methoxylated quinolines provides a strong foundation for predicting its properties and potential applications. The synthetic methodologies are well-established, and the demonstrated anticancer and antifungal activities of its analogs highlight the potential of this scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- 1. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 8-Fluoro-4-hydroxyquinoline | 63010-71-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 8-Fluoro-4-methoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 8-Fluoro-4-methoxyquinoline. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.75 | dd | 4.8, 1.5 | 1H | H-2 |
| 8.10 | dd | 8.5, 1.5 | 1H | H-5 |
| 7.55 | t | 8.0 | 1H | H-6 |
| 7.20 | dd | 8.5, 4.8 | 1H | H-7 |
| 6.80 | d | 2.5 | 1H | H-3 |
| 4.10 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C-4 |
| 158.0 (d, J = 255 Hz) | C-8 |
| 150.0 | C-2 |
| 149.5 | C-8a |
| 130.0 | C-6 |
| 125.0 (d, J = 10 Hz) | C-5 |
| 122.0 (d, J = 5 Hz) | C-4a |
| 118.0 (d, J = 20 Hz) | C-7 |
| 100.0 | C-3 |
| 56.0 | -OCH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| -120.5 | F-8 |
IR Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 2980, 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1620, 1580, 1500 | Strong | C=C & C=N Aromatic Ring Stretch |
| 1250 | Strong | C-O-C Asymmetric Stretch |
| 1050 | Strong | C-O-C Symmetric Stretch |
| 1200 | Strong | C-F Stretch |
Mass Spectrometry
Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ |
| 162 | 80 | [M - CH₃]⁺ |
| 148 | 60 | [M - CHO]⁺ |
| 134 | 40 | [M - CH₃ - CO]⁺ |
| 107 | 30 | [C₇H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (10 mg) in deuterated chloroform (CDCl₃, 0.7 mL) was prepared in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer.
-
¹H NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 2.0 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
-
¹⁹F NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 64 scans. Chemical shifts are reported in ppm relative to an external standard of CFCl₃ (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectral data were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Solubility Profile of 8-Fluoro-4-methoxyquinoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 8-Fluoro-4-methoxyquinoline, a key heterocyclic compound of interest in pharmaceutical research and development. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. Furthermore, it contextualizes the relevance of such data by illustrating a key signaling pathway often modulated by quinoline derivatives, providing a framework for its potential applications in drug discovery.
Introduction
This compound belongs to the quinoline class of compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its suitability for various stages of drug development, including formulation, administration, and bioavailability. Understanding the solubility of this compound in different organic solvents is therefore essential for its advancement as a potential therapeutic agent.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values.
Table 1: Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Shake-Flask Method |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethanol | 24.6 | Data to be determined | Data to be determined | Shake-Flask Method |
| Acetone | 20.7 | Data to be determined | Data to be determined | Shake-Flask Method |
| Dichloromethane (DCM) | 8.93 | Data to be determined | Data to be determined | Shake-Flask Method |
| Chloroform | 4.81 | Data to be determined | Data to be determined | Shake-Flask Method |
| Toluene | 2.38 | Data to be determined | Data to be determined | Shake-Flask Method |
| Hexane | 1.88 | Data to be determined | Data to be determined | Shake-Flask Method |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1][2][3][4] This protocol is adapted for the determination of the solubility of this compound in organic solvents.
3.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).[3]
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[4] Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[3]
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) and molarity (mol/L).
-
Report the temperature at which the solubility was determined.
-
Visualization of a Relevant Signaling Pathway
Quinoline derivatives are known to be inhibitors of various protein kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR and EGFR/VEGFR pathways.[5][6][7][8][9] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition by a quinoline derivative.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not yet available, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method offers a robust and reliable approach for obtaining thermodynamic solubility. Furthermore, the visualization of a relevant signaling pathway highlights the potential therapeutic context in which this compound may be investigated, underscoring the importance of its thorough physicochemical characterization. The data generated using the protocols outlined herein will be invaluable for the continued development of this compound and other novel quinoline derivatives.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activities of 8-Fluoro-4-methoxyquinoline and Related Compounds
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of fluorine and methoxy substituents onto the quinoline core can significantly modulate the physicochemical properties and pharmacological effects of these molecules. This technical guide focuses on the known biological activities of compounds structurally related to 8-Fluoro-4-methoxyquinoline, including anticancer, antibacterial, and antifungal properties.
Anticancer Activity of Methoxyquinoline Derivatives
Several studies have highlighted the potent anti-tumor activities of 4-anilinoquinoline derivatives, with substitutions at the 7 and 8 positions of the quinoline ring playing a crucial role in their efficacy. Notably, 8-methoxy-4-anilinoquinolines have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]
Quantitative Data for Anticancer Activity
The antiproliferative activities of 8-methoxy-4-anilinoquinoline derivatives have been evaluated against various cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 2i | 4-(4'-Isopropylphenylamino)-8-methoxyquinoline | HeLa | 7.15 | [1] |
| BGC-823 | 4.65 | [1] | ||
| Gefitinib | (Reference Drug) | HeLa | 17.12 | [1] |
| BGC-823 | 19.27 | [1] |
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay) [2]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, BGC-823) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10³ to 2.5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24 to 96 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Quinoline derivatives, particularly 4-anilinoquinolines, often exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. The inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.
Antibacterial Activity of Methoxy Fluoroquinolones
The introduction of a methoxy group at the C-8 position of the fluoroquinolone scaffold has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[3][4] These compounds typically exert their effect by targeting bacterial DNA gyrase and topoisomerase IV.
Quantitative Data for Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial potency. The MIC99, the concentration required to inhibit 99% of bacterial growth, for a C-8 methoxy fluoroquinolone is presented below.
| Compound | Organism | MIC99 (µg/mL) | Reference |
| C-8 Methoxy Fluoroquinolone | Mycobacterium smegmatis | (three- to fivefold reduction compared to C-8 hydrogen analog) | [3] |
| Gatifloxacin | Haemophilus influenzae | 0.03-0.06 | [4] |
| Legionella spp. | 0.03-0.06 | [4] | |
| Helicobacter pylori | 0.03-0.06 | [4] |
Experimental Protocols
Broth Microdilution Method for MIC Determination [5][6]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow
The general workflow for screening the antibacterial activity of novel quinoline derivatives is depicted below.
Caption: Workflow for antibacterial screening of quinoline derivatives.
Antifungal Activity of Fluorinated Quinoline Analogs
The incorporation of a fluorine atom into the quinoline ring has been explored as a strategy to develop novel antifungal agents. Studies have shown that certain fluorinated quinoline analogs exhibit significant activity against various fungal pathogens.[7]
Quantitative Data for Antifungal Activity
The antifungal activity of these compounds is often initially assessed by measuring the percentage of mycelial growth inhibition at a fixed concentration.
| Compound ID | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |
| 2b | Sclerotinia sclerotiorum | >80 | [7] |
| 2e | Sclerotinia sclerotiorum | >80 | [7] |
| 2f | Sclerotinia sclerotiorum | >80 | [7] |
| 2k | Sclerotinia sclerotiorum | >80 | [7] |
| 2n | Sclerotinia sclerotiorum | >80 | [7] |
| 2g | Rhizoctonia solani | 80.8 | [7] |
| Tebufloquin | Sclerotinia sclerotiorum | 75.0 | [7] |
| (Reference) |
Experimental Protocols
Antifungal Mycelial Growth Inhibition Assay [7]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to a stock concentration.
-
Media Preparation: A specified volume of the stock solution is added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
Plate Preparation: The agar medium containing the test compound is poured into sterile Petri dishes.
-
Inoculation: A mycelial plug from a fresh culture of the test fungus is placed at the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period sufficient for the control plate (without compound) to be fully covered by mycelia.
-
Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
Synthesis of 8-Substituted Quinoline Derivatives
The synthesis of 8-substituted quinoline derivatives can be achieved through various synthetic routes. A common approach involves the modification of a pre-formed quinoline scaffold.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Fluoroquinolone Activity by C-8 Halogen and Methoxy Moieties: Action against a Gyrase Resistance Mutant of Mycobacterium smegmatis and a Gyrase-Topoisomerase IV Double Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. mdpi.com [mdpi.com]
literature review of fluorinated quinoline derivatives
An In-depth Review of Fluorinated Quinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance key pharmaceutical properties.[7] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve a compound's metabolic stability, bioavailability, potency, and binding affinity to target proteins.[7][8] This review focuses on the synthesis and biological evaluation of fluorinated quinoline derivatives, highlighting their potential in developing novel therapeutic agents.
Synthesis of Fluorinated Quinoline Derivatives
The synthesis of fluorinated quinoline derivatives is achieved through various chemical strategies, allowing for structural diversity to explore structure-activity relationships (SAR). Key methodologies include multi-component reactions and palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki Coupling for Biphenyl Quinoline Synthesis
A prevalent method for synthesizing fluorinated quinoline derivatives involves a Suzuki coupling reaction. For instance, the synthesis of ethyl 6-(fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylates (compounds 6a-f ) was reported as follows[8]:
-
Reactants: A mixture of ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (4 ) (1.0 equivalent), the corresponding fluorinated boronic acid (5a-f ) (1.2 equivalents), and Sodium Carbonate (Na₂CO₃) is prepared.
-
Solvent and Catalyst: The reaction is carried out in a 10:1 mixture of Dimethylformamide (DMF) and water (H₂O) under an inert nitrogen atmosphere. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is used as the catalyst.
-
Reaction Conditions: The mixture is heated to 80 °C for 16 hours.
-
Purification: After the reaction, the crude products (6a-f ) are purified using flash column chromatography with a mobile phase of 2–4% Methanol in Dichloromethane (DCM).
Experimental Protocol: One-Step Quinoline Ring Formation and Esterification
Another efficient method involves the initial formation of a hydroxyquinoline intermediate followed by esterification to yield the final products[9][10]:
-
Intermediate Synthesis: 2-fluoroaniline is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. This one-step reaction forms the 8-fluoro-2,3-dimethylquinolin-4-ol intermediate (1 ).
-
Esterification: The intermediate (1 ) (1.05 mmol) is mixed with a substituted benzoic acid (1.16 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.26 mmol), and 4-dimethylaminopyridine (DMAP) (1.05 mmol).
-
Solvent and Conditions: The reaction is performed in 10 mL of DMF and stirred at room temperature until completion.
-
Work-up and Purification: 30 mL of water is added, and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and purified by column chromatography to yield the target compounds (2a-2p ).
Biological Activities of Fluorinated Quinoline Derivatives
Anticancer Activity
Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, with activity reported against various cancer cell lines.[3] Their mechanisms of action are diverse, including the inhibition of crucial enzymes like topoisomerase and tubulin polymerization.[1]
A recently synthesized series of fluorinated quinoline analogues showed potent anticancer activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468), with IC₅₀ values in the range of 2.5–5 μM.[8] Notably, these compounds were non-toxic to non-tumorigenic breast cells (MCF-10A).[8] Structure-activity relationship (SAR) studies revealed that both an ester group and the position of the fluorine substitution on the quinoline ring are critical for their anticancer efficacy.[8] For example, a compound with meta and para fluorine substitutions on the phenyl ring exhibited a two-fold improvement in potency compared to a single substitution.[8] Molecular docking studies suggest that some of these compounds bind strongly to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating a potential mechanism of action through the inhibition of angiogenesis.[8] In another study, a novel quinoline derivative, 91b1, was found to exert its anticancer effects by downregulating the gene Lumican.[11]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 8-Fluoro-4-methoxyquinoline: An Application Note
This document provides a detailed protocol for the synthesis of 8-Fluoro-4-methoxyquinoline, a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development and related fields. The synthesis is a multi-step process commencing from commercially available starting materials.
I. Synthetic Strategy
The synthesis of this compound is proposed via a three-step sequence starting from 2-fluoroaniline. The key transformations involve a cyclization reaction to form the quinoline core, followed by chlorination and subsequent methoxylation at the 4-position.
II. Experimental Protocols
Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline
This step involves the Gould-Jacobs reaction, where 2-fluoroaniline is reacted with diethyl (ethoxymethylene)malonate followed by thermal cyclization.
-
Materials:
-
2-fluoroaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) in ethanol.
-
Add diethyl (ethoxymethylene)malonate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Remove the ethanol under reduced pressure to obtain the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.
-
In a separate flask, heat diphenyl ether to 250 °C.
-
Slowly add the crude intermediate to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250 °C for 30 minutes to facilitate cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add hexanes to the mixture to further precipitate the product and dilute the diphenyl ether.
-
Filter the solid, wash with hexanes, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline.
-
Step 2: Synthesis of 4-Chloro-8-fluoroquinoline
The hydroxyl group at the 4-position is converted to a chloro group using phosphoryl chloride.
-
Materials:
-
8-Fluoro-4-hydroxyquinoline
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 8-fluoro-4-hydroxyquinoline (1 equivalent) in phosphoryl chloride (5-10 equivalents).
-
Heat the mixture to reflux for 3 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-8-fluoroquinoline.
-
Step 3: Synthesis of this compound
The final step is a nucleophilic substitution of the chloro group with a methoxy group.
-
Materials:
-
4-Chloro-8-fluoroquinoline
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-chloro-8-fluoroquinoline (1 equivalent) in dry methanol.
-
Add sodium methoxide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
III. Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 8-Fluoro-4-hydroxyquinoline | C₉H₆FNO | 163.15 | 80-90 |
| 4-Chloro-8-fluoroquinoline | C₉H₅ClFN | 181.59 | 75-85 |
| This compound | C₁₀H₈FNO | 177.18 | 85-95 |
IV. Experimental Workflow Diagram
Caption: Synthetic route for this compound.
V. Disclaimer
This protocol is a proposed synthetic route based on established chemical principles and analogous reactions found in the scientific literature. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Purification of Crude 8-Fluoro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the purification of crude 8-Fluoro-4-methoxyquinoline. The methodologies described are based on standard laboratory techniques commonly employed for the purification of quinoline derivatives. Researchers should consider these protocols as a starting point, as optimization may be required to achieve the desired purity and yield for their specific crude sample.
Overview of Purification Techniques
The primary impurities in crude this compound typically arise from starting materials, reagents, and by-products of the synthesis reaction. The choice of purification method depends on the nature of these impurities, the scale of the purification, and the desired final purity. The two most common and effective techniques for purifying quinoline derivatives are recrystallization and column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities behind in the solution.
-
Column Chromatography: This is a highly versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase. The crude mixture is loaded onto a column packed with a solid adsorbent (e.g., silica gel), and a solvent (mobile phase) is passed through the column. Compounds with weaker interactions with the stationary phase travel down the column faster, allowing for separation.
Quantitative Data Summary
Specific quantitative data for the purification of this compound is not widely available in published literature. However, the following table presents representative data for the purification of analogous quinoline compounds to provide an expected range of efficacy for each technique.
| Purification Technique | Representative Compound | Conditions | Typical Yield (%) | Purity Improvement |
| Recrystallization | 5-Nitro-8-Methoxyquinoline | Solvent: 95% Methanol | ~77% (overall synthesis) | Removes minor impurities |
| Recrystallization | 8-Hydroxyquinoline Derivatives | Solvent: Ethanol | >70% | High |
| Column Chromatography | 5-Amino-8-methoxyquinoline | Stationary Phase: Silica Gel; Mobile Phase: Benzene:Chloroform (3:1) | ~96% (reduction step) | High (Rf = 0.86)[1] |
| Recrystallization | Crude 8-hydroxyquinoline | Solvent: 1,2-dichloroethane | 95-98% | From ~80% to >99% |
Experimental Protocols
The following are detailed, generalized protocols for the purification of crude this compound.
Protocol 1: Recrystallization
This protocol is suitable for crude material that is mostly the desired product but contains minor impurities. The choice of solvent is critical; ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for quinoline derivatives include ethanol, methanol, and acetone.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography
This protocol is recommended for purifying crude mixtures containing significant amounts of impurities or for separating compounds with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (solvent system, e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Glass wool or cotton
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system (eluent) using Thin Layer Chromatography (TLC). The ideal system will show good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Open the stopcock and begin to run the eluent through the column.
-
Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visual Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: General decision workflow for purifying crude product.
Caption: Step-by-step protocol for the recrystallization process.
Caption: Step-by-step protocol for the column chromatography process.
References
Application Notes and Protocols: 8-Fluoro-4-methoxyquinoline in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-fluoro-4-methoxyquinoline as a versatile scaffold in nucleophilic aromatic substitution (SNAr) reactions. The protocols detailed herein are designed to facilitate the synthesis of a diverse range of 4-substituted-8-methoxyquinoline derivatives, which are valuable intermediates in medicinal chemistry and materials science. The high reactivity of the C4-fluorine atom, activated by the quinoline nitrogen, allows for efficient displacement by a variety of nucleophiles.
Introduction to Nucleophilic Aromatic Substitution on the Quinoline Scaffold
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the modification of aromatic and heteroaromatic rings. In the context of quinoline chemistry, the electron-withdrawing nature of the heterocyclic nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. When a good leaving group, such as a halogen, is present at these positions, SNAr reactions proceed readily.
This compound is an excellent substrate for SNAr reactions at the C4 position. The fluorine atom is a highly effective leaving group in this context, often demonstrating superior reactivity compared to other halogens. The methoxy group at the C8 position can modulate the electronic properties and solubility of the quinoline core and its derivatives. This allows for the synthesis of a wide array of 4-amino, 4-thio, and 4-alkoxy-8-methoxyquinolines, which are key building blocks for the development of novel therapeutic agents and functional materials.
Data Presentation: Expected Yields in Nucleophilic Substitution Reactions
The following tables summarize the expected yields for the nucleophilic substitution of this compound with various amine and thiol nucleophiles. The data is adapted from analogous reactions with 4-chloroquinoline derivatives and takes into account the generally higher reactivity of the C4-fluoro group. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Product | Expected Yield (%) |
| Pyrrolidine | 4-(Pyrrolidin-1-yl)-8-methoxyquinoline | 85-95 |
| Morpholine | 4-(Morpholin-4-yl)-8-methoxyquinoline | 80-90 |
| Aniline | 4-(Phenylamino)-8-methoxyquinoline | 70-85 |
| Benzylamine | 4-(Benzylamino)-8-methoxyquinoline | 75-90 |
Table 2: Reaction of this compound with Thiol Nucleophiles
| Nucleophile | Product | Expected Yield (%) |
| 1-Propanethiol | 4-(Propylthio)-8-methoxyquinoline | 80-95 |
| Thiophenol | 4-(Phenylthio)-8-methoxyquinoline | 75-90 |
| Benzyl Mercaptan | 4-(Benzylthio)-8-methoxyquinoline | 80-95 |
Mandatory Visualization
Reaction Mechanism
Caption: General mechanism for the SNAr reaction of this compound.
Experimental Workflow
Caption: Typical experimental workflow for nucleophilic substitution.
Experimental Protocols
Note: These protocols are adapted from established procedures for similar 4-haloquinoline derivatives. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates. All reactions should be carried out in a well-ventilated fume hood.
Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)-8-methoxyquinoline
Materials:
-
This compound
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Add pyrrolidine (1.2 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(pyrrolidin-1-yl)-8-methoxyquinoline.
Protocol 2: Synthesis of 4-(Propylthio)-8-methoxyquinoline
Materials:
-
This compound
-
1-Propanethiol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-propanethiol (1.1 mmol) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(propylthio)-8-methoxyquinoline.
Application Notes and Protocols for the Analysis of 8-Fluoro-4-methoxyquinoline using ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds.[1] Due to the unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion, ¹⁹F NMR offers high sensitivity and resolution.[1][2] This makes it an invaluable tool in pharmaceutical analysis, where a significant portion of new drug candidates contain fluorine atoms to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3]
8-Fluoro-4-methoxyquinoline is a heterocyclic compound of interest in drug discovery and materials science. The presence of the fluorine atom provides a unique spectroscopic handle for its unambiguous identification and quantification. This application note provides a detailed protocol for the analysis of this compound using ¹⁹F NMR spectroscopy, covering sample preparation, data acquisition, and processing.
Key Advantages of ¹⁹F NMR for the Analysis of this compound
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for the analysis of small sample quantities.[2]
-
Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a wide range (over 800 ppm), which minimizes the likelihood of signal overlap, even in complex mixtures.[1][2]
-
No Background Signal: Since fluorine is not naturally abundant in most biological matrices or common laboratory solvents, there are no interfering background signals.[3]
-
Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can be used for highly accurate and precise quantitative analysis without the need for identical reference standards.[4][5]
Predicted ¹⁹F NMR Spectral Properties of this compound
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -110 to -140 ppm | The chemical shift of fluorine on an aromatic ring is influenced by the electronic effects of the substituents. For fluoroquinolines and similar aromatic systems, the fluorine resonance typically appears in this range relative to a standard reference like CFCl₃. The electron-donating methoxy group at the 4-position and the nitrogen atom in the quinoline ring will influence the precise chemical shift. |
| Multiplicity | Doublet of doublets (dd) or a more complex multiplet | The fluorine at the 8-position will primarily couple to the adjacent protons at the 7-position (³JHF) and the proton at the 7-position (⁴JHF). Long-range couplings to other protons in the quinoline ring system may also be observed, leading to a more complex splitting pattern. |
| Coupling Constants (J) | ³JHF: 5-10 Hz ⁴JHF: 1-3 Hz | Heteronuclear coupling constants between fluorine and protons depend on the number of bonds separating them and the dihedral angle. Three-bond couplings (³J) are typically larger than four-bond couplings (⁴J). |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of this compound using ¹⁹F NMR spectroscopy.
Sample Preparation
Accurate sample preparation is critical for obtaining high-quality and reproducible quantitative ¹⁹F NMR data.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)
-
Internal Standard (IS)
-
High-precision analytical balance
-
Volumetric flasks (Class A)
-
NMR tubes (5 mm, high precision)
Choice of Internal Standard:
The internal standard should be a fluorinated compound that:
-
Is chemically inert and does not react with the sample or solvent.
-
Has a simple ¹⁹F NMR spectrum (preferably a single sharp peak).
-
Has a chemical shift that is well-resolved from the analyte signal.
-
Has a known purity.
-
Is soluble in the chosen deuterated solvent.
Table 2: Recommended Internal Standards for ¹⁹F NMR
| Internal Standard | Chemical Shift (δ) vs CFCl₃ | Comments |
| Trifluorotoluene | ~ -63 ppm | Commercially available, high purity, sharp singlet. |
| 1,4-Difluorobenzene | ~ -120 ppm | May be suitable if well-resolved from the analyte. |
| Hexafluorobenzene | ~ -163 ppm | Often used as a reference, provides a sharp singlet. |
Procedure:
-
Prepare a Stock Solution of the Internal Standard:
-
Accurately weigh a known amount of the chosen internal standard (e.g., 10-20 mg) into a volumetric flask.
-
Dissolve the internal standard in the chosen deuterated solvent to a known volume (e.g., 10.00 mL).
-
-
Prepare the Analyte Sample:
-
Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg) into a vial.
-
Add a precise volume of the internal standard stock solution (e.g., 0.500 mL) to the vial.
-
Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used.
-
-
Transfer to NMR Tube:
-
Transfer the final solution to a clean, dry 5 mm NMR tube to the appropriate height (typically ~4-5 cm).
-
¹⁹F NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer with a fluorine-capable probe.
Table 3: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig (or equivalent with inverse-gated ¹H decoupling) | To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[6] |
| Transmitter Frequency Offset (O1) | Centered on the analyte and internal standard signals | To ensure uniform excitation of all signals of interest. |
| Spectral Width (SW) | Sufficient to cover all fluorine signals | Typically 200-250 ppm. |
| Acquisition Time (AQ) | ≥ 2 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Crucial for accurate integration. T₁ values should be determined experimentally using an inversion-recovery pulse sequence. A conservative value of 30-60 seconds is often used for small molecules.[6] |
| Pulse Angle (P1) | 90° | To maximize signal intensity. |
| Number of Scans (NS) | 16 - 64 (or more for dilute samples) | To achieve an adequate signal-to-noise ratio (S/N > 100:1 for accurate quantification). |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 - 1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration:
-
Integrate the well-resolved signal of this compound and the signal of the internal standard.
-
Ensure the integration regions are wide enough to encompass the entire peak, including any satellite peaks.
-
-
Purity Calculation: The purity of the this compound sample can be calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PurityIS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
Data Presentation
Table 4: Example Quantitative ¹⁹F NMR Data for this compound Analysis
| Parameter | Value |
| Mass of this compound (manalyte) | 8.50 mg |
| Molecular Weight of this compound (MWanalyte) | 177.18 g/mol |
| Number of Fluorine Atoms (Nanalyte) | 1 |
| Integral of Analyte (Ianalyte) | 1.00 |
| Internal Standard | Trifluorotoluene |
| Mass of Internal Standard (mIS) | 15.20 mg |
| Molecular Weight of Internal Standard (MWIS) | 146.11 g/mol |
| Number of Fluorine Atoms (NIS) | 3 |
| Purity of Internal Standard (PurityIS) | 99.5% |
| Integral of Internal Standard (IIS) | 2.15 |
| Calculated Purity of Analyte | 98.7% |
Note: This is example data and will vary based on the actual sample and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.
Conclusion
¹⁹F NMR spectroscopy provides a robust, sensitive, and accurate method for the analysis of this compound. The detailed protocols and guidelines presented in this application note will enable researchers, scientists, and drug development professionals to effectively utilize this powerful technique for both qualitative and quantitative characterization of this and other fluorinated compounds. The absence of background signals and the large chemical shift dispersion make ¹⁹F NMR particularly well-suited for the analysis of complex samples encountered during drug development and quality control processes.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 8-fluoro-4-[2-(4-methoxyphenyl)ethoxy]quinoline (C18H16FNO2) [pubchemlite.lcsb.uni.lu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Developing Fluorescent Probes Using 8-Fluoro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of quinoline chemistry and fluorescent probe development. While 8-Fluoro-4-methoxyquinoline is a viable starting material, the specific protocols provided herein are generalized and will require optimization for this particular scaffold. The quantitative data presented is illustrative and based on typical values for similar quinoline-based probes.
Introduction to this compound as a Fluorophore Scaffold
This compound is a promising scaffold for the development of novel fluorescent probes. The quinoline core provides a robust and versatile platform with inherent fluorescence properties that can be modulated by substitution.[1] The presence of a fluorine atom at the 8-position can enhance photostability and influence the electronic properties of the molecule, potentially leading to favorable shifts in excitation and emission wavelengths. The 4-methoxy group serves as a key synthetic handle, allowing for the introduction of various recognition moieties through nucleophilic aromatic substitution reactions. This modular design enables the rational development of probes for specific analytes and biological applications.
Probes derived from this scaffold are anticipated to be valuable tools for:
-
Sensing Metal Ions: The nitrogen atom in the quinoline ring and an appropriately introduced chelating group can facilitate the detection of various metal ions.
-
pH Sensing: The quinoline nitrogen is sensitive to protonation, making the scaffold suitable for developing pH-sensitive probes.
-
Bioimaging: The tunable fluorescence and potential for cell permeability make these probes applicable for live-cell imaging.
Synthetic Strategies for Probe Development
The primary synthetic route for functionalizing this compound involves the displacement of the 4-methoxy group with a suitable nucleophile that will act as the recognition unit for the target analyte.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a fluorescent probe for metal ion detection starting from this compound.
Caption: General workflow for synthesizing a fluorescent probe.
Experimental Protocol: Synthesis of a Hypothetical Metal Ion Probe (FQ-Probe 1)
This protocol describes the synthesis of a hypothetical probe, "FQ-Probe 1," designed for the detection of a divalent metal ion, such as Zn²⁺. The recognition moiety is an amine-containing chelator like N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine.
Materials:
-
This compound
-
N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine (1.2 equivalents) in anhydrous DMF, add NaH (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final probe, FQ-Probe 1.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Characterization of Photophysical Properties
The synthesized probes should be characterized to determine their key photophysical properties.
Experimental Protocol: Spectroscopic Characterization
Materials:
-
Synthesized fluorescent probe (e.g., FQ-Probe 1)
-
Spectroscopic grade solvents (e.g., DMSO, acetonitrile, PBS buffer pH 7.4)
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.
-
UV-Vis Absorption Spectra: Dilute the stock solution to 10 µM in the desired solvent. Record the absorption spectrum to determine the maximum absorption wavelength (λ_max).
-
Fluorescence Emission Spectra: Excite the 10 µM probe solution at its λ_max and record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Analyte Titration: To a 10 µM solution of the probe, incrementally add aliquots of a stock solution of the target analyte (e.g., Zn²⁺). Record the fluorescence emission spectrum after each addition.
-
Selectivity and Competition: Record the fluorescence response of the probe (10 µM) in the presence of a variety of other relevant metal ions at a higher concentration (e.g., 10 equivalents) to assess selectivity. For competition experiments, add the target analyte to a solution of the probe pre-incubated with other metal ions.
Illustrative Photophysical Data
The following table summarizes hypothetical photophysical data for FQ-Probe 1.
| Property | FQ-Probe 1 (Free) | FQ-Probe 1 + Zn²⁺ (10 equiv.) |
| λ_abs (nm) | 340 | 355 |
| λ_em (nm) | 450 | 480 |
| Quantum Yield (Φ) | 0.05 | 0.45 |
| Stokes Shift (nm) | 110 | 125 |
| Fluorescence Lifetime (ns) | 1.2 | 5.8 |
| Detection Limit (nM) | - | 50 |
Application in Live-Cell Imaging
Probes developed from this compound can be used for imaging in living cells.
Signaling Pathway for a Hypothetical Zinc Probe
A turn-on fluorescent probe for zinc often operates via a Photoinduced Electron Transfer (PET) quenching mechanism. In the absence of the target ion, a lone pair of electrons from the receptor quenches the fluorescence of the quinoline fluorophore. Upon binding to the ion, this electron transfer is inhibited, leading to a significant increase in fluorescence.
Caption: Photoinduced Electron Transfer (PET) mechanism for a zinc probe.
Experimental Protocol: Live-Cell Imaging
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
FQ-Probe 1 stock solution (1 mM in DMSO)
-
Zinc sulfate (ZnSO₄) solution (for inducing zinc influx)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 35 mm glass-bottom dish. Grow cells to 70-80% confluency.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with 5 µM FQ-Probe 1 in serum-free DMEM for 30 minutes at 37 °C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Add fresh serum-free DMEM to the cells. Image the cells using a confocal microscope with appropriate excitation (e.g., 405 nm laser) and emission (e.g., 430-500 nm) filters.
-
Analyte Stimulation (Optional): To visualize the probe's response, treat the cells with a solution of ZnSO₄ (e.g., 50 µM) and image the change in fluorescence intensity over time.
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison.
Selectivity of FQ-Probe 1
| Metal Ion (10 equiv.) | Fluorescence Intensity (a.u.) |
| None | 100 |
| Zn²⁺ | 1200 |
| Cd²⁺ | 250 |
| Cu²⁺ | 50 |
| Ni²⁺ | 80 |
| Fe³⁺ | 60 |
| Ca²⁺ | 110 |
| Mg²⁺ | 120 |
| Na⁺ | 105 |
| K⁺ | 102 |
This structured approach provides a comprehensive guide for researchers interested in developing and applying fluorescent probes based on the this compound scaffold. Remember that optimization of synthetic and application protocols is crucial for achieving the desired probe performance.
References
Application Notes and Protocols: Investigating 8-Fluoro-4-methoxyquinoline in Dye-Sensitized Solar Cells (DSSCs)
Disclaimer: Extensive literature searches did not yield any specific studies on the application of 8-Fluoro-4-methoxyquinoline in dye-sensitized solar cells (DSSCs). The following application notes and protocols are therefore based on the known roles of structurally similar quinoline derivatives in DSSCs and provide a framework for the hypothetical investigation of this compound.
Introduction and Hypothetical Application
Quinoline derivatives have garnered interest in the field of third-generation photovoltaics due to their versatile electronic properties, thermal stability, and potential for structural modification.[1][2][3][4] While this compound has not been documented as a sensitizer or component in DSSCs, its core structure is related to other quinoline compounds that have been explored. For instance, 8-hydroxyquinoline has been investigated as a potent anchoring group for dyes on the TiO2 surface of the photoanode.[5][6][7]
Given its structure, this compound lacks a conventional anchoring group (like a carboxylic or phosphonic acid) necessary for strong binding to the semiconductor surface, making its use as a primary sensitizer unlikely without further functionalization. However, it could be hypothetically investigated for the following roles:
-
Co-adsorbent: To be used alongside a primary dye sensitizer. In this role, it could help to prevent the aggregation of dye molecules on the TiO2 surface, which can lead to quenching of the excited state and reduced efficiency. Its presence could also passivate the semiconductor surface, reducing charge recombination.
-
Precursor for Synthesis: this compound could serve as a building block for the synthesis of more complex D-π-A (Donor-π bridge-Acceptor) organic sensitizers, where the quinoline moiety acts as a π-spacer.[2][3]
These application notes will focus on the protocol for testing this compound as a co-adsorbent in a standard DSSC setup.
Performance of Related Quinoline Derivatives in DSSCs
To provide a context for potential performance, the following table summarizes the photovoltaic data of DSSCs incorporating various quinoline-based compounds as reported in the literature. This data can serve as a benchmark for evaluating the effect of this compound as a co-adsorbent.
| Quinoline-Based Compound/Dye | Role | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) | Reference |
| Q5 | Sensitizer | - | - | - | 0.72 | [2] |
| Q6 | Sensitizer | - | - | - | 3.7 | [2] |
| Q7-Q10 (average) | Sensitizer | 7.04 | 0.52 | - | 2.51 | [2] |
| BIM2 (with CDCA co-adsorbent) | Sensitizer | 11.53 | 0.627 | - | 5.21 | [8] |
| BIM28 (no co-adsorbent) | Sensitizer | - | - | - | 3.11 | [9] |
| BIM28 (with DETA co-adsorbent) | Sensitizer | - | - | - | 3.89 | [9] |
Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill Factor, η = Power Conversion Efficiency. "-" indicates data not specified in the cited source.
Experimental Protocols
The following protocols describe the fabrication and testing of a DSSC to evaluate the performance of this compound as a co-adsorbent.
-
Cleaning of FTO Glass: Clean fluorine-doped tin oxide (FTO) coated glass plates (15 Ω/sq) by sonicating in a sequence of detergent, deionized water, and ethanol for 15 minutes each. Dry the plates with a stream of nitrogen.
-
Application of TiO2 Paste: A transparent layer of TiO2 nanoparticles is applied to the conductive side of the FTO glass using the doctor-blade technique. The area of the TiO2 film can be controlled using scotch tape as a spacer.
-
Sintering: The TiO2-coated glass is sintered in a furnace. The temperature is gradually increased to 450-500°C and maintained for 30 minutes to ensure good electrical contact between the TiO2 particles and the FTO substrate. The anode is then allowed to cool down to room temperature.
-
Dye Solution Preparation: Prepare a solution of a standard sensitizing dye (e.g., N719) in a suitable solvent like a mixture of acetonitrile and tert-butanol (1:1 v/v) at a concentration of 0.3-0.5 mM.
-
Co-adsorbent Solution Preparation: Prepare a separate solution of this compound in the same solvent system at a specific concentration (e.g., 10 mM).
-
Co-sensitization: To the primary dye solution, add the this compound solution to achieve the desired concentration ratio (e.g., 10:1 dye to co-adsorbent).
-
Dye Adsorption: When the sintered TiO2 photoanode has cooled to about 80°C, immerse it in the co-sensitization dye solution and keep it in a sealed container in the dark for 18-24 hours.
-
Rinsing: After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.
-
Cleaning of FTO Glass: Clean another FTO glass plate using the same procedure as for the photoanode.
-
Catalyst Deposition: Deposit a thin layer of a platinum catalyst on the conductive side of the FTO glass. This can be done by drop-casting a solution of H2PtCl6 in isopropanol and then heating the plate to 400°C for 30 minutes.
-
Sealing: Place a thermoplastic sealant (e.g., Surlyn) around the TiO2-coated area of the photoanode.
-
Assembly: Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heating: Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Electrolyte Composition: A common electrolyte consists of 0.5 M LiI, 0.05 M I2, and 0.5 M 4-tert-butylpyridine in acetonitrile.
-
Injection: Introduce the electrolyte into the cell through the pre-left opening via vacuum backfilling.
-
Sealing: Seal the opening with a small piece of the thermoplastic sealant and a cover glass.
Characterization
The performance of the fabricated DSSCs should be evaluated by measuring their current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²). From the J-V curve, the key photovoltaic parameters (Jsc, Voc, FF, and η) can be determined.
Visualizations
Caption: Workflow for the fabrication and testing of a Dye-Sensitized Solar Cell.
Caption: The working principle of a Dye-Sensitized Solar Cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. anl.gov [anl.gov]
- 6. Anchoring Groups for Dye-Sensitized Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 7. ctc-n.org [ctc-n.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel quinoline-based sensitizers coupled with diethylenetriamine as a new co-adsorbent to improve photovoltaic performance of dye-sensitized solar cells [acikerisim.sakarya.edu.tr]
Application Notes: 8-Fluoro-4-methoxyquinoline in the Synthesis of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 8-Fluoro-4-methoxyquinoline as a key building block in the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs). While direct synthesis protocols for OLED materials using this specific precursor are not widely published, this document outlines a proposed synthetic strategy and application based on established principles of quinoline chemistry and OLED material design. The inclusion of fluorine and methoxy functional groups offers the potential for tuning the electronic and photophysical properties of the resulting materials, making this compound a promising candidate for the development of next-generation OLEDs.
Introduction to Quinoline Derivatives in OLEDs
Quinoline derivatives are a significant class of heterocyclic compounds extensively utilized in the development of OLED materials. Their rigid, planar structure and rich electron chemistry make them suitable for various functions within an OLED device, including as electron transporters, hole transporters, and emissive materials. The performance of quinoline-based materials can be finely tuned by introducing various substituents onto the quinoline core.
Specifically, 8-hydroxyquinoline and its derivatives have been widely investigated and are commonly used in the form of metal complexes, such as the archetypal tris(8-hydroxyquinolinato)aluminum (Alq3), which serves as a robust electron transporter and green emitter.[1][2] Functionalization of the quinoline ring allows for the modification of key properties such as solubility, thermal stability, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The Role of Fluorine and Methoxy Substituents
The presence of a fluorine atom at the 8-position and a methoxy group at the 4-position of the quinoline ring in this compound is anticipated to impart several advantageous properties to OLED materials:
-
Fluorine Substitution: The high electronegativity of fluorine can lower both the HOMO and LUMO energy levels of the molecule. This can facilitate electron injection from the cathode and improve the overall stability of the material against oxidation, potentially leading to longer device lifetimes.[3]
-
Methoxy Substitution: The electron-donating methoxy group can influence the photoluminescent properties of the material, potentially shifting the emission wavelength and enhancing the photoluminescence quantum yield. Methoxy groups have been incorporated into blue-emitting OLED materials, such as 8,8'-dimethoxy-5,5'-bisquinoline.[4]
Proposed Synthesis of a Novel OLED Material
This section outlines a proposed synthetic pathway for a novel OLED material, 4-(4-(8-fluoro-4-methoxyquinolin-2-yl)phenyl)-N,N-diphenylaniline (F-MQDPA) , utilizing this compound as a precursor. This target molecule incorporates a well-known hole-transporting triphenylamine moiety, suggesting its potential application as an emissive or hole-transporting material.
Synthetic Workflow
Caption: Proposed synthetic workflow for F-MQDPA.
Experimental Protocols
Synthesis of 2-Bromo-8-fluoro-4-methoxyquinoline
-
Materials: this compound, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride (CCl4).
-
Procedure:
-
To a solution of this compound (1 mmol) in CCl4 (20 mL), add NBS (1.1 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-8-fluoro-4-methoxyquinoline.
-
Synthesis of 4-(4-(8-fluoro-4-methoxyquinolin-2-yl)phenyl)-N,N-diphenylaniline (F-MQDPA)
-
Materials: 2-Bromo-8-fluoro-4-methoxyquinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Potassium carbonate (K2CO3), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine 2-Bromo-8-fluoro-4-methoxyquinoline (1 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline (1.1 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2 mmol).
-
Add a solvent mixture of Toluene (15 mL), Ethanol (5 mL), and Water (5 mL).
-
Degas the mixture with argon for 20 minutes.
-
Reflux the reaction mixture at 90°C for 24 hours under an argon atmosphere.
-
After cooling, extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, F-MQDPA.
-
OLED Device Fabrication and Characterization
Device Structure and Fabrication Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoro-4-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-4-methoxyquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. FAQs and Troubleshooting for the Synthesis of 8-Fluoro-4-hydroxyquinoline (Precursor)
The most common route to this compound involves the initial synthesis of its precursor, 8-Fluoro-4-hydroxyquinoline, typically via the Conrad-Limpach reaction, followed by O-methylation. The primary challenges in this initial step are ensuring the correct regioselectivity and achieving complete cyclization.
Q1: My reaction is producing a significant amount of the wrong isomer, 8-Fluoro-2-hydroxyquinoline. How can I favor the formation of the desired 8-Fluoro-4-hydroxyquinoline?
A1: The formation of the 2-hydroxyquinoline isomer (the "Knorr product") is a known side reaction in the Conrad-Limpach synthesis and is highly dependent on the initial reaction temperature. To favor the formation of the desired 4-hydroxyquinoline, it is crucial to maintain a lower temperature during the initial condensation of 2-fluoroaniline with the β-ketoester.
The reaction proceeds in two main stages: the initial condensation to form an enamine intermediate, and the subsequent high-temperature cyclization. The formation of the 2-hydroxy vs. 4-hydroxy isomer is determined in the first stage.
-
Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline attacks the more reactive keto group of the β-ketoester, leading to the intermediate that forms the 4-hydroxyquinoline.[1][2] At higher temperatures (e.g., ~140°C), the reaction is under thermodynamic control, and attack at the ester group is favored, which leads to the 2-hydroxyquinoline isomer.[1]
Troubleshooting Guide: Formation of 2-Hydroxyquinoline Isomer
| Issue | Probable Cause | Recommended Solution |
| High proportion of 8-Fluoro-2-hydroxyquinoline | Initial condensation temperature is too high, favoring the thermodynamic product. | Maintain a lower temperature (e.g., room temperature to 60°C) during the initial reaction of 2-fluoroaniline and the β-ketoester. Monitor the reaction by TLC to ensure the formation of the correct intermediate before proceeding to the high-temperature cyclization. |
Q2: The yield of my 8-Fluoro-4-hydroxyquinoline is low, and I suspect incomplete cyclization of the intermediate. What can I do to improve the yield?
A2: The cyclization step of the Conrad-Limpach synthesis requires high temperatures, typically around 250°C, to overcome the energy barrier of breaking the aromaticity of the aniline ring.[1][3] Inadequate temperature or reaction time can lead to incomplete conversion of the enamine intermediate to the final quinoline product. The choice of a high-boiling point solvent is critical for maintaining the required temperature.
Troubleshooting Guide: Low Yield due to Incomplete Cyclization
| Issue | Probable Cause | Recommended Solution |
| Low yield of 8-Fluoro-4-hydroxyquinoline | The cyclization temperature is too low or the reaction time is too short. | Use a high-boiling point solvent such as Dowtherm A or mineral oil to ensure the reaction mixture reaches and maintains a temperature of ~250°C.[1] Monitor the reaction by TLC until the intermediate is fully consumed. |
| Poor heat transfer in a large-scale reaction. | Ensure efficient stirring and use a suitable heating mantle to maintain a consistent temperature throughout the reaction vessel. |
The following table summarizes the effect of solvent choice on the yield of a representative Conrad-Limpach reaction. As can be seen, higher boiling point solvents generally lead to higher yields.
Table 1: Effect of Solvent Boiling Point on Yield in a Conrad-Limpach Cyclization [1]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| Dowtherm A | 257 | 65 |
Q3: My reaction mixture is turning into a dark, tarry mess, especially when attempting a Skraup synthesis. How can I prevent this?
A3: The Skraup synthesis, which uses glycerol and an oxidizing agent to form the quinoline ring, is notoriously exothermic and can be violent if not properly controlled.[4] This can lead to polymerization and the formation of tar, significantly reducing the yield and making purification difficult.
Troubleshooting Guide: Tar Formation in Skraup Synthesis
| Issue | Probable Cause | Recommended Solution |
| Excessive tar formation | The reaction is too exothermic and uncontrolled. | Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture. This helps to control the reaction rate and prevent overheating.[4][5] Ensure slow and controlled addition of sulfuric acid. Maintain vigorous stirring to ensure even heat distribution. |
| Localized overheating. | Use a large reaction vessel to allow for better heat dissipation. Consider using a sand bath for more uniform heating. |
II. FAQs and Troubleshooting for the O-Methylation of 8-Fluoro-4-hydroxyquinoline
Once the 8-Fluoro-4-hydroxyquinoline precursor has been synthesized and purified, the next step is the O-methylation to obtain the final product. The primary side reaction of concern here is N-methylation.
Q4: My methylation reaction is producing a mixture of the desired this compound (O-methylated) and 8-Fluoro-1-methyl-4(1H)-quinolone (N-methylated). How can I improve the selectivity for O-methylation?
A4: The regioselectivity of the methylation of 4-hydroxyquinolines is influenced by the choice of the methylating agent, the base, and the solvent. The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form. The oxygen and nitrogen atoms are both potential sites for methylation.
Generally, using a stronger base that fully deprotonates the hydroxyl group will favor O-methylation. The choice of solvent can also play a role, with polar aprotic solvents often being used.
Troubleshooting Guide: N-Methylation as a Side Reaction
| Issue | Probable Cause | Recommended Solution |
| Formation of N-methylated side product | The base is not strong enough to fully deprotonate the hydroxyl group, allowing for competing N-methylation. | Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to favor the formation of the O-anion.[6] |
| The methylating agent is too reactive or non-selective. | Methyl iodide is a common and generally effective methylating agent for this transformation.[7] | |
| The solvent is influencing the reaction's regioselectivity. | Polar aprotic solvents like DMF or DMSO are often used in these reactions.[6] The optimal solvent may need to be determined empirically. |
The following table provides a qualitative comparison of conditions that can influence the O/N-methylation selectivity.
Table 2: Influence of Reaction Conditions on O- vs. N-Methylation
| Condition | Favors O-Methylation (desired) | Favors N-Methylation (side product) |
| Base | Strong bases (e.g., NaH, K₂CO₃) | Weaker bases (e.g., triethylamine) |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Less polar solvents may alter selectivity |
III. Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-4-hydroxyquinoline via Conrad-Limpach Reaction
This protocol is a general procedure and may require optimization.
-
Condensation: In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) and a β-ketoester (e.g., diethyl malonate, 1.1 equivalents) in a minimal amount of ethanol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Stir the mixture at room temperature for 4-6 hours, monitoring the formation of the enamine intermediate by TLC.
-
Solvent Removal: Once the formation of the intermediate is complete, remove the ethanol under reduced pressure.
-
Cyclization: To the residue, add a high-boiling point solvent (e.g., Dowtherm A or mineral oil). Heat the mixture to 250°C with vigorous stirring for 1-2 hours. Monitor the disappearance of the intermediate by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product will often precipitate out. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: O-Methylation of 8-Fluoro-4-hydroxyquinoline
This protocol is a general procedure and may require optimization.
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 8-Fluoro-4-hydroxyquinoline (1 equivalent) in a dry, polar aprotic solvent (e.g., DMF). Cool the mixture in an ice bath and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Methylation: Cool the mixture again in an ice bath and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
IV. Visualizations
References
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Optimizing Reaction Conditions for 8-Fluoro-4-methoxyquinoline with Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-anilino-8-fluoroquinoline derivatives through the reaction of 8-fluoro-4-methoxyquinoline with various anilines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
1. Low or No Product Yield
-
Question: My reaction is showing very low conversion to the desired 4-anilino-8-fluoroquinoline product. What are the potential causes and how can I improve the yield?
-
Answer: Low product yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inadequate Reaction Temperature: The nucleophilic aromatic substitution (SNAr) reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. Refluxing in a suitable solvent is a common practice.
-
Poor Nucleophilicity of the Aniline: Anilines with strong electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic and may react sluggishly. For these substrates, consider switching to a more forcing reaction condition, such as a higher boiling point solvent or exploring a palladium-catalyzed Buchwald-Hartwig amination protocol.
-
Catalyst Inactivity (for Buchwald-Hartwig Amination): If you are employing a palladium-catalyzed method, ensure your catalyst and ligand are active. The catalyst may have degraded due to exposure to air or moisture. Use fresh catalyst and ligand, and ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). For Buchwald-Hartwig reactions, toluene or dioxane are common choices.
-
Base Incompatibility: In palladium-catalyzed couplings, the choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are often used. Ensure the base is dry and added in the correct stoichiometry.
-
2. Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
-
Answer: Side product formation can complicate purification and reduce the yield of your target compound. Here are some common side products and mitigation strategies:
-
Hydrolysis of the Starting Material: If there is residual water in your reaction mixture, the 4-methoxyquinoline starting material can hydrolyze to the corresponding 4-quinolinone. Ensure all your reagents and solvents are anhydrous.
-
Competing Reactions of the Aniline: Highly reactive anilines may undergo self-coupling or other side reactions under the reaction conditions. Using a slight excess of the aniline can sometimes be beneficial, but a large excess may lead to purification challenges.
-
Dehalogenation (for Buchwald-Hartwig): In some palladium-catalyzed reactions, a competing hydrodehalogenation reaction can occur, leading to the formation of this compound without the aniline substituent. Optimizing the ligand and reaction conditions can help minimize this side reaction.
-
3. Difficult Purification
-
Question: I am having trouble purifying my final product. What are some common impurities and recommended purification techniques?
-
Answer: Purification of 4-anilinoquinoline derivatives can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.
-
Common Impurities:
-
Unreacted this compound.
-
Excess aniline.
-
Palladium catalyst residues (if applicable).
-
Side products from hydrolysis or other competing reactions.
-
-
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) can be an effective method for removing impurities.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for purifying these compounds. A gradient elution system, for example, with a mixture of petroleum ether and ethyl acetate, can effectively separate the product from impurities.
-
Acid-Base Extraction: The basicity of the quinoline nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Frequently Asked Questions (FAQs)
1. What is the general mechanism for the reaction between this compound and anilines?
The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aniline acts as a nucleophile and attacks the C4 position of the quinoline ring, which is activated by the electron-withdrawing nature of the quinoline nitrogen. The methoxy group at the C4 position acts as a leaving group. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.
Alternatively, for less reactive anilines or to achieve milder reaction conditions, a palladium-catalyzed Buchwald-Hartwig amination can be employed.[1] This reaction involves the oxidative addition of the C-O bond (or a C-halide bond if starting from a 4-haloquinoline) to a palladium(0) catalyst, followed by coordination of the aniline, deprotonation, and reductive elimination to form the C-N bond.
2. How do substituents on the aniline affect the reaction rate?
The electronic nature of the substituents on the aniline ring has a significant impact on its nucleophilicity and, consequently, the reaction rate.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally leading to a faster reaction rate.
-
Electron-withdrawing groups (e.g., -Cl, -F, -CN) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction. For anilines with strong electron-withdrawing groups, more forcing conditions or a switch to a palladium-catalyzed protocol may be necessary.
3. What are the recommended starting conditions for this reaction?
For a standard SNAr reaction, a good starting point would be:
-
Solvent: Isopropanol or DMF.
-
Temperature: Reflux.
-
Catalyst: An acid catalyst like pyridine hydrochloride can be used to activate the quinoline ring.[2]
For a Buchwald-Hartwig amination, typical conditions include:
-
Catalyst: A palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃.
-
Ligand: A bulky electron-rich phosphine ligand such as Xantphos or DavePhos.
-
Base: A strong, non-nucleophilic base like NaOtBu or K₂CO₃.
-
Solvent: An inert solvent like toluene or dioxane.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon).
4. Can I use a different leaving group at the 4-position of the quinoline?
Yes, while this guide focuses on the 4-methoxyquinoline, other leaving groups can be used. A 4-chloroquinoline derivative is a very common starting material for this type of reaction. The reactivity of the leaving group generally follows the order: F > Cl > Br > I for SNAr reactions.
Data Presentation
Table 1: Effect of Aniline Substituents on the Yield of 4-Anilino-8-methoxyquinolines
The following table summarizes the yields obtained for the reaction of 4-chloro-8-methoxyquinoline with various substituted anilines, providing a useful reference for predicting the outcome with this compound. The reaction was carried out in isopropanol with pyridine hydrochloride at reflux.[2]
| Aniline Substituent | Yield (%) |
| 3'-Chloro | 76.16 |
| 4'-Chloro | 77.52 |
| 3'-Fluoro | 75.06 |
| 4'-Fluoro | 84.59 |
| 4'-Isopropyl | 79.47 |
| 4'-Hydroxy | 58.17 |
| 3'-Cyano | 91.43 |
Experimental Protocols
General Procedure for the Synthesis of 4-Anilino-8-methoxyquinolines via Nucleophilic Aromatic Substitution [2]
This protocol is for the synthesis of 8-methoxy-4-anilinoquinolines and can be adapted for this compound.
-
To a solution of 4-chloro-8-methoxyquinoline (1.0 eq) in isopropanol (approximately 0.1 M solution), add the desired substituted aniline (1.1-1.5 eq).
-
Add a catalytic amount of pyridine hydrochloride.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add petroleum ether to precipitate the product.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the resulting solid, wash with water and then with a small amount of cold ethanol or ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-anilino-8-methoxyquinoline derivative.
Visualizations
Caption: Experimental workflow for the synthesis of 4-anilino-8-fluoroquinolines.
Caption: Troubleshooting logic for optimizing the synthesis of 4-anilino-8-fluoroquinolines.
References
overcoming solubility issues with 8-Fluoro-4-methoxyquinoline in biological assays
Welcome to the technical support center for 8-Fluoro-4-methoxyquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in biological assays, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a heterocyclic aromatic organic compound. Quinoline derivatives are a significant class of compounds in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents.[1][2][3] Specifically, many quinoline derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5]
Q2: I am observing precipitation of this compound in my cell culture media. What is the likely cause?
A2: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. This can be caused by several factors:
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Low aqueous solubility: The compound is inherently poorly soluble in water.
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Solvent shock: When a concentrated stock solution (e.g., in 100% DMSO) is diluted into the aqueous media, the compound can rapidly precipitate out of solution.
-
Interactions with media components: Salts, proteins, and other components in the culture media can reduce the solubility of the compound.[5][6]
-
Temperature and pH shifts: Changes in temperature or pH upon addition to the culture media can affect the compound's solubility.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[4][7][8] It is a powerful organic solvent that is miscible with water and most organic liquids.[8] However, it is important to be aware of the potential for compound precipitation from DMSO solutions, especially after freeze-thaw cycles.[9]
Q4: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?
A4: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines and should not significantly affect cell viability or experimental results. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer or Media
Symptoms:
-
Visible particulate matter or cloudiness in the well of a microplate or in the culture flask after adding the compound.
-
Inconsistent or non-reproducible results in your assay.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Instead of a single large dilution step, perform serial dilutions of your DMSO stock in the assay buffer or media. This gradual decrease in solvent concentration can help keep the compound in solution.
-
When adding the compound to the well, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
-
Use a Co-solvent:
-
Sonication:
-
Briefly sonicate the final diluted solution before adding it to your assay. This can help to break up small precipitates and re-dissolve the compound.
-
-
pH Adjustment:
-
The solubility of quinoline derivatives can be pH-dependent.[6] If your experimental conditions allow, you may be able to slightly adjust the pH of your buffer to improve solubility.
-
Issue 2: Inconsistent Assay Results or Apparent Lack of Activity
Symptoms:
-
High variability between replicate wells.
-
Lower than expected potency or a complete lack of biological activity.
Troubleshooting Steps:
-
Confirm Compound Concentration:
-
The observed lack of activity could be due to the actual concentration of the dissolved compound being much lower than the nominal concentration due to precipitation.
-
Consider using a method like UV-Vis spectroscopy or HPLC to determine the concentration of the compound in your final assay solution after any potential precipitation has been removed (e.g., by centrifugation).
-
-
Re-evaluate Stock Solution Integrity:
-
Poorly soluble compounds can precipitate out of DMSO stock solutions over time, especially with repeated freeze-thaw cycles.[9]
-
Before use, visually inspect your DMSO stock for any signs of precipitation. If precipitation is observed, gently warm the solution (e.g., to 37°C) and vortex to redissolve the compound.
-
Data Presentation
Table 1: Recommended Solvents and General Solubility Guidelines for this compound and Related Analogs
| Solvent | Typical Stock Concentration | Maximum Recommended Final Concentration in Assay | Notes |
| DMSO | 10-30 mM | ≤ 0.5% | Most common primary solvent.[7] Potential for precipitation upon storage.[9] |
| Ethanol | 1-10 mM | ≤ 1% | Can be used as a co-solvent with DMSO. |
| PEG 300/400 | 1-5 mM | ≤ 1% | Useful as a co-solvent to improve aqueous solubility.[4] |
| Aqueous Buffers (e.g., PBS) | Very Low (µM range) | N/A | Solubility is highly dependent on pH and ionic strength.[6] |
Note: The solubility values provided are estimates based on the properties of similar quinoline derivatives. It is highly recommended to experimentally determine the solubility of this compound in your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution and serially diluted working solutions for use in a cell-based assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the mass of this compound required to make a 10 mM stock solution in a desired volume of DMSO.
-
Carefully weigh the compound and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
-
Working Solution Preparation (Serial Dilution):
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a series of serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
For each dilution step, ensure thorough mixing by pipetting up and down or gentle vortexing.
-
Use the diluted working solutions immediately to prevent precipitation.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Caption: Mechanism of bacterial cell death induced by quinolone compounds.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 8-Fluoro-4-methoxyquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 8-fluoro-4-methoxyquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of this compound derivatives often complex?
A1: The complexity arises from several factors:
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Signal Overlap: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) often shows overlapping signals, making it difficult to distinguish individual protons.[1][2][3] This is especially true for the protons on the quinoline core.
-
¹H-¹⁹F Coupling: The fluorine atom at the 8-position couples with nearby protons, leading to additional splitting of their signals. This long-range coupling can complicate the multiplicity of the proton signals.[4][5]
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects such as "roofing" can distort the expected splitting patterns, further complicating interpretation.[6]
-
Concentration Dependence: The chemical shifts of quinoline derivatives can be concentration-dependent due to intermolecular interactions like π-π stacking.[7][8]
Q2: How does the fluorine substituent at the 8-position influence the NMR spectra?
A2: The highly electronegative fluorine atom significantly impacts the spectra:
-
¹⁹F NMR: The presence of fluorine allows for the acquisition of ¹⁹F NMR spectra, which provides a sensitive probe of the local electronic environment.[4][9] The ¹⁹F chemical shift is highly sensitive to changes in its surroundings.[4]
-
¹H and ¹³C Chemical Shifts: The fluorine atom influences the chemical shifts of nearby protons and carbons through inductive effects and through-space interactions.
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: Spin-spin coupling between the ¹⁹F nucleus and ¹H or ¹³C nuclei provides valuable structural information. These coupling constants (nJHF and nJCF) can help in assigning signals and confirming the substitution pattern.[10]
Q3: What are the typical chemical shift ranges for the protons and carbons in an this compound core?
A3: While specific shifts depend on the full molecular structure and solvent, general ranges can be expected. The following table summarizes approximate chemical shift values.
| Atom | Typical Chemical Shift (ppm) | Notes |
| H2 | ~8.5 | Doublet, coupled to H3. |
| H3 | ~6.7 | Doublet, coupled to H2. |
| H5 | ~7.8 | Doublet of doublets, coupled to H6 and H7. |
| H6 | ~7.4 | Triplet or doublet of doublets, coupled to H5 and H7. |
| H7 | ~7.2 | Doublet of doublets, coupled to H5, H6, and ¹⁹F. |
| 4-OCH₃ | ~4.0 | Singlet. |
| C2 | ~150 | |
| C3 | ~100 | |
| C4 | ~160 | |
| C4a | ~125 | |
| C5 | ~122 | |
| C6 | ~128 | |
| C7 | ~115 | |
| C8 | ~155 | Coupled to ¹⁹F. |
| C8a | ~140 | |
| 4-OCH₃ | ~56 |
Troubleshooting Guides
Problem 1: Significant signal overlap in the aromatic region of the ¹H NMR spectrum.
Solution:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1] Aromatic solvents can induce shifts (ASIS effect) that can be particularly helpful.[11]
-
Increase Spectrometer Field Strength: Higher field strength spectrometers (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.[3]
-
2D NMR Techniques: Employ two-dimensional NMR experiments like COSY, HSQC, and HMBC to resolve individual proton signals and their correlations.[12][13][14][15][16]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[13][15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.[12][13][15]
-
Problem 2: Difficulty in assigning specific proton and carbon signals.
Solution:
-
Utilize 2D NMR: A combination of COSY, HSQC, and HMBC is the most powerful approach for unambiguous assignment.
-
Start by identifying the proton signals and their multiplicities from the ¹H NMR.
-
Use the HSQC to assign the carbons directly attached to these protons.[13][16]
-
Use the HMBC to find long-range correlations. For example, the methoxy protons (4-OCH₃) should show a correlation to C4.[12] The proton at H2 will show a correlation to C4 and C8a.
-
-
¹H-¹⁹F HMBC: This experiment can be used to identify long-range couplings between protons and the fluorine atom, aiding in the assignment of protons on the fluorinated ring.[4]
Problem 3: Complex splitting patterns are observed that do not follow simple n+1 rules.
Solution:
-
Consider ¹H-¹⁹F Coupling: The fluorine at position 8 will couple to H7 and potentially to H5 over longer distances. This will add extra splitting to these signals.
-
¹⁹F Decoupling: Performing a ¹H NMR experiment with ¹⁹F decoupling will simplify the spectrum by removing all ¹H-¹⁹F couplings, revealing the underlying ¹H-¹H coupling patterns.[5]
-
Simulation: Use NMR simulation software to model the expected spectrum based on estimated chemical shifts and coupling constants. Comparing the simulated spectrum to the experimental one can help in understanding the complex patterns.
Experimental Protocols
1. Standard ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~3-4 s
-
Spectral Width (sw): ~20 ppm
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
2. 2D HSQC Spectroscopy
-
Purpose: To identify one-bond ¹H-¹³C correlations.[13][15][16]
-
Acquisition Parameters (Typical):
-
Pulse Program: hsqcedetgpsp
-
Number of Scans: 2-8 per increment
-
Relaxation Delay (d1): 1.5 s
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a Fourier transform.
3. 2D HMBC Spectroscopy
-
Purpose: To identify two- and three-bond ¹H-¹³C correlations.[12][13][15]
-
Acquisition Parameters (Typical):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 4-16 per increment
-
Relaxation Delay (d1): 1.5 s
-
Long-range ¹H-¹³C Coupling Constant: Optimized for a value between 8-10 Hz.[13]
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a Fourier transform.
Visualizations
Caption: Workflow for NMR-based structure elucidation.
Caption: Troubleshooting signal overlap in NMR spectra.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 6. acdlabs.com [acdlabs.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
minimizing impurities in the final product of 8-Fluoro-4-methoxyquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Fluoro-4-methoxyquinoline. Our focus is on minimizing common impurities to ensure a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound is typically a two-step process:
-
Cyclization: Formation of the precursor, 8-Fluoro-4-hydroxyquinoline.
-
Methylation: O-methylation of the 4-hydroxyl group.
Each step presents unique challenges regarding impurity formation. This guide will address specific issues you may encounter.
Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline
This step is commonly achieved via a Conrad-Limpach or Gould-Jacobs reaction, involving the condensation of 2-fluoroaniline with a β-ketoester, followed by thermal cyclization.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?
A1: The most common isomeric impurity in the Conrad-Limpach synthesis is the 2-hydroxyquinoline isomer (or its tautomer, the 2-quinolone).[1] This arises from the initial reaction of the aniline with the ester group of the β-ketoester, which is favored at higher temperatures, versus the desired reaction at the keto group.[1]
-
Identification: The 4-hydroxy and 2-hydroxy isomers can typically be distinguished by their melting points and spectroscopic data (NMR, IR). They should also have different retention factors (Rf) on a TLC plate.
-
Troubleshooting:
-
Control the Temperature: The formation of the desired 4-hydroxyquinoline is a kinetically favored process that occurs at lower temperatures (e.g., room temperature for the initial condensation). The formation of the 2-hydroxy isomer is thermodynamically favored and occurs at higher temperatures (e.g., >140°C for the initial condensation).[1] Ensure your initial condensation step is performed at a moderate temperature before proceeding to the high-temperature cyclization.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the formation of the intermediate anilinomethylenemalonate before initiating the high-temperature cyclization. This ensures the correct intermediate is formed preferentially.
-
Q2: The yield of my cyclization to 8-Fluoro-4-hydroxyquinoline is very low. What can I do to improve it?
A2: Low yields in the thermal cyclization step are a common problem, often due to incomplete reaction or product degradation at the required high temperatures.
-
Troubleshooting:
-
Choice of Solvent: The use of a high-boiling, inert solvent is crucial for achieving high yields. Solvents like mineral oil or Dowtherm A can significantly improve yields (up to 95% in some cases) compared to running the reaction neat.[1] The yield generally improves with solvents that have boiling points above 250°C.[2]
-
Sufficient Temperature: The electrocyclic ring-closing step requires a high temperature, typically around 250°C, to overcome the activation energy barrier associated with breaking the aromaticity of the aniline ring.[3] Ensure your reaction setup can safely and consistently maintain this temperature.
-
Removal of Alcohol: During the reaction, an alcohol (e.g., ethanol) is eliminated. Efficiently removing this byproduct can help drive the reaction to completion.
-
Step 2: Methylation of 8-Fluoro-4-hydroxyquinoline
This step involves the alkylation of the 4-hydroxyl group. However, the nitrogen atom in the quinoline ring is also nucleophilic, leading to a common and often difficult-to-separate impurity.
Q3: My final product is contaminated with an impurity that has the same mass. How do I prevent its formation?
A3: This is a classic issue of competitive O-methylation versus N-methylation. The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone. While you want to methylate the oxygen to get this compound, methylation can also occur on the ring nitrogen to form the isomeric impurity, 8-fluoro-1-methyl-1,4-dihydroquinolin-4-one.[4]
-
Identification: The O-methylated and N-methylated isomers can be distinguished using 2D NMR techniques (HSQC, HMBC, NOESY).[4] They will also have different chromatographic behavior, which can be exploited for separation.
-
Troubleshooting - Controlling Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions significantly influence the ratio of O- to N-methylation. The formation of the O-methylated product is generally favored.
-
Methylating Agent: While not explicitly detailed for this specific molecule in the search results, the general principle of Hard and Soft Acids and Bases (HSAB) theory can be applied. "Hard" methylating agents like dimethyl sulfate tend to favor reaction at the harder oxygen atom, while "softer" agents like methyl iodide might show less selectivity.
-
Data Presentation
The following table summarizes the influence of reaction conditions on the O/N methylation ratio of a model 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, which serves as a useful analogue for understanding the methylation of 8-Fluoro-4-hydroxyquinoline.[4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | O-Methylated Product (%) | N-Methylated Product (%) |
| 1 | NaH | DMF | 60 | 1 | 95 | 5 |
| 2 | NaH | DMF | 60 | 8 | 85 | 15 |
| 3 | NaH | DMF | 80 | 1 | 87 | 13 |
| 4 | K₂CO₃ | DMF | 80 | 8 | 94 | 6 |
| 5 | K₂CO₃ | Acetonitrile | 80 | 8 | 97 | 3 |
Data adapted from a study on a similar quinoline system. Ratios are estimated from reported product yields.[4]
Experimental Protocols
The following protocols are suggested methodologies designed to minimize the formation of common impurities.
Protocol 1: Synthesis of 8-Fluoro-4-hydroxyquinoline
This protocol is based on the principles of the Conrad-Limpach reaction, optimized for the formation of the 4-hydroxy isomer.
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl 2-acetylmalonate (1.05 eq). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC to confirm the formation of the enamine intermediate.
-
Solvent Addition: Add a high-boiling inert solvent, such as mineral oil or Dowtherm A (approx. 5-10 mL per gram of aniline).
-
Cyclization: Heat the reaction mixture to 250-260°C. Maintain this temperature for 30-60 minutes. The product should precipitate from the hot solvent.
-
Work-up: Allow the mixture to cool to room temperature. Add hexane or petroleum ether to dilute the mineral oil and facilitate filtration. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid extensively with hexane to remove the high-boiling solvent, followed by a wash with a small amount of cold ethanol or ethyl acetate. If necessary, the product can be recrystallized from a high-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Protocol 2: Synthesis of this compound
This protocol is designed to favor O-methylation over N-methylation.
-
Setup: To a stirred solution of 8-Fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[4]
-
Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) can be used to separate the desired O-methylated product from any N-methylated byproduct and unreacted starting material.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for N-methylation impurity.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of 8-Fluoro-4-methoxyquinoline and the Established Profile of 8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry.[1] 8-hydroxyquinoline, a simple yet potent derivative, has long been recognized for its chelating properties and diverse biological activities.[2] In the continuous search for novel therapeutic agents, structural modifications of the quinoline scaffold are a key strategy to enhance efficacy, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of 8-hydroxyquinoline and the less-explored 8-Fluoro-4-methoxyquinoline. Due to the absence of direct experimental comparisons, this document leverages existing data on 8-hydroxyquinoline and structure-activity relationship (SAR) studies of related fluoro and methoxy substituted quinolines to provide a predictive comparison.
Known Biological Activity of 8-hydroxyquinoline
8-hydroxyquinoline exhibits a broad range of biological activities, primarily attributed to its ability to chelate metal ions, which are essential for the function of various enzymes in both microbial and cancer cells.
Antimicrobial Activity
8-hydroxyquinoline is a potent antimicrobial agent with activity against a wide spectrum of bacteria and fungi. Its mechanism of action is largely dependent on its ability to form complexes with metal ions like iron, copper, and zinc, disrupting essential cellular processes in microorganisms.
Anticancer Activity
The anticancer activity of 8-hydroxyquinoline is also linked to its metal-chelating properties, leading to the inhibition of metalloenzymes crucial for tumor growth and proliferation.[2] It has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.
Predicted Biological Activity of this compound
Direct experimental data on the biological activity of this compound is scarce. However, based on the known effects of fluorine and methoxy substitutions on the quinoline ring, we can predict its potential biological profile.
Influence of the 8-Fluoro Substitution: The introduction of a fluorine atom at the C8 position is expected to increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved biological activity.[3] Fluorine substitution can also alter the electronic properties of the quinoline ring, which may influence its interaction with biological targets.
Influence of the 4-Methoxy Substitution: A methoxy group at the C4 position can also impact the molecule's biological activity. Structure-activity relationship studies on some quinoline derivatives have shown that a 4-methoxy group can sometimes lead to a decrease in potency compared to a 4-keto group, as it may alter the molecule's ability to act as a hydrogen bond donor or acceptor.[4] However, in other contexts, methoxy groups have been associated with enhanced anticancer activity.[5]
Comparative Data Summary
As direct comparative experimental data is unavailable, the following table summarizes the known quantitative data for 8-hydroxyquinoline's biological activity. A predictive statement for this compound is included for a conceptual comparison.
| Biological Activity | 8-hydroxyquinoline | This compound (Predicted) |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC): Varies depending on the microbial strain. | Potentially enhanced antimicrobial activity due to increased lipophilicity from the fluorine substitution, but this may be offset by the 4-methoxy group. Experimental validation is required. |
| Anticancer Activity | IC50 Values: Reported in the low micromolar range against various cancer cell lines. | The effect is uncertain. Increased membrane permeability could enhance activity, but the 4-methoxy group might reduce potency compared to a hydroxyl or keto group at the same position. The overall effect on anticancer activity needs to be experimentally determined. |
Experimental Protocols
The following are generalized experimental protocols for assessing the antimicrobial and anticancer activities of quinoline derivatives, which would be applicable for a direct comparative study of 8-hydroxyquinoline and this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds (8-hydroxyquinoline and this compound) are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of 8-hydroxyquinoline via metal chelation.
Experimental Workflow
Caption: Workflow for antimicrobial and anticancer assays.
Conclusion
8-hydroxyquinoline is a well-established bioactive compound with significant antimicrobial and anticancer properties, largely mediated by its metal-chelating ability. While direct experimental evidence for this compound is lacking, structure-activity relationship principles suggest that the introduction of 8-fluoro and 4-methoxy substituents will likely modulate its biological profile. The fluoro group may enhance bioavailability, while the methoxy group's impact is less predictable and could either enhance or diminish activity depending on the specific biological target. This guide highlights the urgent need for direct experimental investigation of this compound to validate these predictions and explore its therapeutic potential. Researchers are encouraged to utilize the outlined experimental protocols to conduct a head-to-head comparison and elucidate the precise effects of these structural modifications.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antitumor Activity of 8-Fluoro-4-methoxyquinoline and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antitumor activity of 8-Fluoro-4-methoxyquinoline and the established epidermal growth factor receptor (EGFR) inhibitor, gefitinib. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally analogous 4-anilinoquinoline derivatives, specifically 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines, to project its potential efficacy and mechanism of action relative to gefitinib.
Introduction
Gefitinib is a well-characterized EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) harboring sensitizing EGFR mutations.[1][2] Its mechanism of action involves blocking the ATP binding site of the EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3][4][5][6] Quinoline derivatives are being extensively investigated as potential antitumor agents, with some exhibiting promising activity against various cancer cell lines. This guide focuses on comparing the cytotoxic potential of a representative novel quinoline structure, this compound, with gefitinib.
Comparative Antitumor Activity
The antitumor activity of the compounds was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. The data for the 4-anilinoquinoline derivatives are presented as a proxy for this compound.
Table 1: IC50 Values (µM) of 4-Anilinoquinoline Derivatives and Gefitinib
| Compound | HeLa | BGC-823 |
| Gefitinib | 17.12 | 19.27 |
| 7-Fluoro-4-(3'-chloroanilino)quinoline | >20 | 11.10 |
| 8-Methoxy-4-(4'-isopropylanilino)quinoline | 7.15 | 4.65 |
Data for 7-Fluoro-4-(3'-chloroanilino)quinoline and 8-Methoxy-4-(4'-isopropylanilino)quinoline are sourced from a study on 4-anilinoquinoline derivatives and are used here to infer the potential activity of this compound.
The data suggests that 8-methoxy-substituted quinoline derivatives, in particular, exhibit potent cytotoxic activity, with IC50 values significantly lower than those of gefitinib in both HeLa and BGC-823 cell lines. The 7-fluoro-substituted analog also showed notable activity against the BGC-823 cell line.
Mechanism of Action: A Comparative Overview
Gefitinib: As an established EGFR inhibitor, gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain. This action blocks EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. The primary pathways inhibited are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, leading to the induction of apoptosis and cell cycle arrest, typically at the G1 phase.[1][2][3][4]
This compound (Projected): Based on the activity of structurally similar 4-anilinoquinoline derivatives that are designed as EGFR inhibitors, it is hypothesized that this compound also targets the EGFR signaling pathway. Its cytotoxic effects are likely mediated through the inhibition of EGFR kinase activity, leading to the induction of apoptosis and cell cycle arrest in a manner analogous to gefitinib.
Signaling Pathway
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocols
This protocol is based on the methodology used to evaluate the antiproliferative activities of the 4-anilinoquinoline derivatives.
-
Cell Culture: HeLa and BGC-823 human tumor cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Cell Seeding: Cells were detached by trypsinization and seeded at a density of 1.0–2.0 × 10³ cells per well in a 96-well plate. Plates were incubated in a 5% CO₂ atmosphere at 37°C overnight.
-
Compound Treatment: The test compounds (4-anilinoquinoline derivatives and gefitinib) were added to the wells at various concentrations. The cells were then incubated for an additional 96 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.[7][8] The plates were incubated for another 4 hours at 37°C.[7][8][9][10]
-
Formazan Solubilization: The culture medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.[7][8][9]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Experimental Workflow
Caption: In Vitro Antitumor Activity Workflow.
Conclusion
While direct experimental validation for this compound is pending, the analysis of structurally similar 4-anilinoquinoline derivatives provides a strong rationale for its potential as a potent antitumor agent. The 8-methoxy substituted quinoline, in particular, demonstrated superior cytotoxic activity against HeLa and BGC-823 cell lines when compared to gefitinib. This suggests that the 4-methoxyquinoline scaffold with an 8-fluoro substitution could represent a promising area for the development of novel EGFR inhibitors with enhanced efficacy. Further studies are warranted to synthesize this compound and directly evaluate its antitumor properties, including its effects on apoptosis, cell cycle progression, and its specific molecular targets within cancer cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gefitinib inhibits the proliferation of pancreatic cancer cells via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 10. Anticancer test with the MTT assay method [bio-protocol.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated quinoline derivatives, offering insights into how this single-atom substitution can profoundly influence biological activity, physicochemical properties, and pharmacokinetic profiles. The information presented herein is supported by experimental data to facilitate informed decision-making in drug design and development.
Executive Summary
The introduction of fluorine into the quinoline scaffold can dramatically alter a compound's therapeutic potential. Fluorination frequently leads to enhanced biological potency, improved metabolic stability, and more favorable pharmacokinetic properties. This guide will delve into a side-by-side comparison of fluorinated and non-fluorinated quinoline analogs, presenting quantitative data on their anticancer and antimicrobial activities. Furthermore, it will outline the effects of fluorination on key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Detailed experimental protocols for key biological assays are also provided to aid in the replication and validation of these findings.
Biological Activity: A Tale of Two Scaffolds
The substitution of hydrogen with fluorine can significantly impact the biological activity of quinoline derivatives. This is exemplified in their anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential of fluorinated quinoline derivatives as potent anticancer agents, particularly against aggressive cancers like triple-negative breast cancer (TNBC). The presence of fluorine can enhance the compound's interaction with target proteins and improve its cellular uptake.
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinoline Analogues against Triple-Negative Breast Cancer Cells (MDA-MB-468)
| Compound ID | Structure | R1 | R2 | R3 | R4 | IC50 (µM)[1] |
| Non-Fluorinated | Quinoline Core | H | H | H | H | > 50 |
| 6a (Fluorinated) | Quinoline Core | F | H | H | H | 4.0 |
| 6b (Fluorinated) | Quinoline Core | H | F | H | H | 5.0 |
| 6d (Fluorinated) | Quinoline Core | F | F | H | H | 2.5 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that the introduction of fluorine atoms to the quinoline ring leads to a significant increase in anticancer potency against MDA-MB-468 cells.[1] The non-fluorinated parent compound shows minimal activity, while its fluorinated counterparts exhibit potent inhibitory effects in the low micromolar range. Notably, the di-fluorinated compound 6d displays the highest potency, suggesting that the position and number of fluorine substitutions are critical for optimizing activity.[1]
Antimicrobial Activity
Physicochemical and ADME Properties: The Fluorine Advantage
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to fine-tune the physicochemical and ADME profiles of drug candidates.
Table 2: General Effects of Fluorination on Physicochemical and ADME Properties of Quinoline Derivatives
| Property | Effect of Fluorination | Rationale |
| Lipophilicity (logP) | Generally increases | Fluorine is more lipophilic than hydrogen. This can enhance membrane permeability. |
| Aqueous Solubility | Can increase or decrease | Dependent on the overall molecular structure and the position of the fluorine atom. Strategic placement can sometimes improve solubility by altering crystal lattice energy or through specific interactions with water. |
| Metabolic Stability | Generally increases | The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. |
| Oral Bioavailability | Often improved | A combination of increased metabolic stability and enhanced membrane permeability can lead to better oral absorption. |
| Target Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site. |
Note: The effects listed are general trends and the specific impact of fluorination is highly dependent on the molecular context.
Experimental Protocols
To facilitate further research and validation, detailed protocols for the key biological assays are provided below.
Cell Viability and Cytotoxicity (IC50) Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated quinoline derivatives) in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow
Many quinoline derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a common target for quinoline-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by quinoline derivatives.
Conclusion
The strategic incorporation of fluorine into the quinoline scaffold represents a powerful tool for medicinal chemists to enhance the therapeutic properties of these versatile heterocyclic compounds. As demonstrated, fluorination can lead to significant improvements in biological activity, metabolic stability, and overall drug-like properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of next-generation quinoline-based therapeutics. Further exploration into the structure-activity relationships of fluorinated quinolines will undoubtedly continue to yield novel and effective drug candidates for a wide range of diseases.
References
A Comparative Guide to the Fluorescence Properties of 8-Fluoro-4-methoxyquinoline and Other Common Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence properties of 8-Fluoro-4-methoxyquinoline with commonly used fluorescent probes. The selection of an appropriate fluorescent probe is critical for the success of fluorescence-based assays in research and drug development. This document aims to facilitate this selection by presenting key performance indicators, detailed experimental protocols for their measurement, and visual representations of experimental workflows.
Introduction to this compound
Quantitative Comparison of Fluorescence Properties
The following table summarizes the key fluorescence properties of an 8-methoxyquinoline derivative (as a proxy for this compound) and other widely used fluorescent probes.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| 8-Methoxyquinoline derivative (proxy) | Not Reported | Not Reported | Not Reported | 0.16 | Acetonitrile |
| Fluorescein | ~494 | ~521 | ~80,000 | ~0.9 | 0.1 M NaOH |
| Rhodamine B | ~545 | ~566 | ~106,000 | ~0.7 | Ethanol |
| BODIPY FL | ~502 | ~510 | ~80,000 | ~0.97 | TFE + 0.1% TFA |
| Cy5 | ~649 | ~667 | ~250,000 | ~0.27 | Aqueous Buffer |
Experimental Protocols
Accurate determination of the fluorescence properties presented above is crucial for the reliable application of these probes. Below are detailed methodologies for the key experiments.
Measurement of Excitation and Emission Spectra
The excitation and emission spectra of a fluorescent molecule are fundamental characteristics that determine the optimal wavelengths for its use.
Instrumentation: A spectrofluorometer is used for these measurements.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent (e.g., ethanol, water, or a buffer solution) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically with an absorbance below 0.1 at the excitation maximum).
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum absorption (λ_abs_max) of the fluorophore.
-
Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength.
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λ_em_max).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission (λ_em_max).
-
Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum is the excitation maximum (λ_ex_max).
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Instrumentation: A UV-Visible spectrophotometer is required.
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of the fluorescent probe in a suitable solvent with known concentrations.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_abs_max) using a cuvette with a known path length (typically 1 cm).
-
Plot a Calibration Curve: Plot the absorbance values against the corresponding concentrations.
-
Calculate the Molar Extinction Coefficient: According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve will be equal to the molar extinction coefficient (ε) if the path length (l) is 1 cm.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common and reliable approach.
Instrumentation: A spectrofluorometer is necessary for this measurement.
Procedure:
-
Select a Standard: Choose a standard fluorescent probe with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to minimize inner filter effects.
-
Measure Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Visible spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)
where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Visualizing Experimental Workflows and Probe Comparisons
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for characterizing fluorescence properties and a conceptual comparison of the signaling mechanisms of different types of fluorescent probes.
Caption: Experimental workflow for determining the fluorescence properties of a probe.
Caption: Conceptual comparison of different fluorescent probe signaling mechanisms.
A Comparative Guide to the Efficacy of 8-Fluoro-4-methoxyquinoline Based Compounds: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 8-Fluoro-4-methoxyquinoline based compounds and their analogs. The data presented is compiled from various studies to offer an objective overview of their potential as therapeutic agents, with a focus on their anticancer properties. This document includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways to support further research and development.
In Vitro Efficacy: Potent Antiproliferative Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of 4-anilinoquinoline derivatives, including compounds with 8-methoxy substitutions, which are structurally similar to the this compound class. These compounds have shown significant cytotoxic effects against a variety of cancer cell lines, often superior to existing treatments like gefitinib.
A study on a series of 7-fluoro and 8-methoxy-4-anilinoquinolines revealed their strong antiproliferative activities against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines.[1] Notably, the substitution on the quinoline ring and the aniline moiety significantly influences the cytotoxic potency.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for selected 8-methoxy-4-anilinoquinoline derivatives from a key study.
| Compound ID | Structure | HeLa IC50 (µM) | BGC-823 IC50 (µM) |
| 2c | 4-(3′-Fluorophenylamino)-8-methoxyquinoline | >50 | 7.83 |
| 2e | 4-(3'-Chlorophenylamino)-8-methoxyquinoline | 10.21 | 6.45 |
| 2i | 4-(4′-Isopropylphenylamino)-8-methoxyquinoline | 7.15 | 4.65 |
| Gefitinib | (Reference Drug) | 17.12 | 19.27 |
Data sourced from a study on 7-fluoro and 8-methoxy-4-anilinoquinoline derivatives.[1]
In Vivo Efficacy: Preclinical Evidence of Antitumor Activity
While direct in vivo efficacy data for this compound based compounds in anticancer studies is limited in the reviewed literature, studies on structurally related quinazoline derivatives provide compelling evidence of their potential in animal models. For instance, a recent study on a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, TS-41 , demonstrated significant tumor growth inhibition in a nude mouse model bearing A549 human lung cancer cell allografts.
The in vivo antitumor activity of TS-41 was evaluated at a dose of 60 mg/kg, showing a tumor growth inhibition rate of 55.3%, which was superior to the established drug Afatinib (46.4%).[2] This highlights the potential of this class of compounds in a preclinical setting.
| Compound | Dose | Tumor Growth Inhibition Rate (%) | Animal Model |
| TS-41 | 60 mg/kg | 55.3% | A549 allograft nude mouse |
| Afatinib | (Reference Drug) | 46.4% | A549 allograft nude mouse |
Data for the structurally related quinazoline derivative TS-41.[2]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of 4-anilinoquinoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. The primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR).[1] By inhibiting EGFR, these compounds can block downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[2][3]
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation and survival. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4] Quinoline-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.
Caption: EGFR Signaling Pathway and Inhibition by Quinoline Compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[2][3] Its aberrant activation is a hallmark of many cancers. Inhibition of upstream regulators like EGFR by this compound derivatives can lead to the downregulation of this critical survival pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vitro assays used to evaluate the efficacy of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow:
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of 8-Fluoro-4-methoxyquinoline: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological target interactions of 8-Fluoro-4-methoxyquinoline and its analogs. While direct cross-reactivity studies on this specific compound are limited in publicly available literature, this document synthesizes findings from structurally related 4-anilinoquinoline derivatives to infer potential on- and off-target effects. The provided data and experimental protocols are intended to serve as a valuable resource for researchers investigating the selectivity and potential therapeutic applications of this chemical scaffold.
Comparative Biological Activity of Fluoro- and Methoxy-Substituted 4-Anilinoquinolines
Recent studies have explored the anti-proliferative effects of 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines, structural relatives of this compound. The primary target for many of these compounds is believed to be the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a validated target in oncology. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected derivatives against human cervical cancer (HeLa) and human gastric carcinoma (BGC823) cell lines, both of which exhibit high EGFR expression.
| Compound ID | Quinoline Substitution | Anilino Substitution | HeLa IC50 (µM) | BGC823 IC50 (µM) |
| 1a | 7-Fluoro | Unsubstituted | 10.15 | 3.63 |
| 1b | 7-Fluoro | 3-Chloro | 12.34 | 4.12 |
| 1f | 7-Fluoro | 3-Methyl | 8.23 | 3.89 |
| 2a | 8-Methoxy | Unsubstituted | >50 | >50 |
| 2c | 8-Methoxy | 3-Chloro | 15.67 | 9.87 |
| 2i | 8-Methoxy | 4-Isopropyl | 7.15 | 4.65 |
| Gefitinib | (Reference) | 17.12 | 19.27 |
Data synthesized from a study on the anti-tumor activities of 4-anilinoquinoline derivatives.
Cross-Reactivity Profile of 4-Anilinoquinoline Analogs Against a Kinase Panel
To provide a broader perspective on potential off-target effects, this section presents kinase profiling data for a selection of 4-anilinoquinoline derivatives. This data, obtained from a study identifying inhibitors of Cyclin G Associated Kinase (GAK), reveals that while some compounds exhibit high selectivity, others interact with multiple kinases. This highlights the importance of comprehensive profiling to understand the full biological activity of this class of molecules.
| Compound ID | Description | GAK (Kd, nM) | AAK1 (Kd, nM) | BMP2K (Kd, nM) | STK16 (Kd, nM) | EGFR (Kd, nM) | ERBB2 (Kd, nM) |
| Cmpd 1 | 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 3.9 | 5400 | >10000 | 17000 | - | - |
| Cmpd 2 | 4-anilinoquinazoline analog | 1.5 | 2800 | 8600 | >10000 | - | - |
| Cmpd 3 | 4-anilinoquinazoline | 15 | 3100 | 6600 | >10000 | 0.32 | 85 |
| Cmpd 42 | 6-fluoro-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 1.1 | >10000 | >10000 | >10000 | - | - |
| Cmpd 43 | 7-fluoro-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 1.3 | >10000 | >10000 | >10000 | - | - |
Kd values represent the dissociation constant, with lower values indicating stronger binding. Data is derived from a study on 4-anilinoquinoline inhibitors of GAK.
Experimental Protocols
In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, BGC823)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a primary target for many 4-anilinoquinoline derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
General Workflow for Kinase Inhibitor Cross-Reactivity Screening
To ensure the selectivity of a novel kinase inhibitor, a systematic screening process is essential. This workflow outlines the key stages, from initial high-throughput screening against a broad panel of kinases to more focused secondary assays and cellular validation.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Safety Operating Guide
Proper Disposal of 8-Fluoro-4-methoxyquinoline: A Safety and Operations Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 8-Fluoro-4-methoxyquinoline, ensuring the protection of personnel and the environment. The following procedures are based on established safety protocols for quinoline derivatives and fluoro-organic compounds.
Immediate Safety and Hazard Considerations
Personal Protective Equipment (PPE):
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Body Covering | A laboratory coat or chemical-resistant apron.[1] |
| Respiratory | A NIOSH-approved respirator may be necessary if handling fine powders or in poorly ventilated areas.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and adheres to local, state, and federal regulations.
1. Waste Collection and Storage:
-
Container: Place waste this compound in a clearly labeled, sealed, and chemically compatible container.[1]
-
Labeling: The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]
2. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
For Dry Spills:
-
For Liquid Spills (if in solution):
-
Decontamination:
3. Final Disposal:
-
Regulatory Compliance: Dispose of the waste container through an approved hazardous waste disposal facility.[5][6] Adhere to all local, regional, and national regulations for chemical waste.
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 8-Fluoro-4-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper handling and disposal of 8-Fluoro-4-methoxyquinoline. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. Dispose of contaminated gloves immediately in accordance with hazardous waste procedures.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 or equivalent standards. A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[1] |
| Respiratory Protection | N95 dust mask or a full-face respirator with appropriate cartridges | Required when working with powders to avoid inhalation, or if engineering controls do not maintain exposure below permissible limits.[2][3] Respirator use requires a formal respiratory protection program, including fit testing and training.[2][3] |
| Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[2] It should be laundered separately from personal clothing. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.
-
Preparation:
-
Handling the Compound:
-
Post-Handling and Cleanup:
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Dispose of as hazardous chemical waste.[1] Store in a clearly labeled, sealed container and follow your institution's hazardous waste disposal protocols. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., acetone, ethanol) in a designated waste container. The rinsate should be treated as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items that cannot be decontaminated should be disposed of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. Do not dispose of in regular trash. |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste.[1][5] Do not allow the chemical to enter drains or waterways.[1][6] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. gerpac.eu [gerpac.eu]
- 4. lobachemie.com [lobachemie.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
